



An In-depth Technical Guide to 3-(Bromomethyl)-7-chloro-1-benzothiophene

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Compound of Interest

3-bromo-7-chloro-1benzothiophene

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Disclaimer: This technical guide provides comprehensive information on 3-(Bromomethyl)-7-chloro-1-benzothiophene. Extensive searches did not yield specific chemical property data or experimental protocols for **3-bromo-7-chloro-1-benzothiophene**. The key structural difference is the position of the bromine atom: on a methyl substituent at position 3 in the title compound, versus directly on the thiophene ring at position 3 in the requested compound. Given the similarity in nomenclature and potential relevance, this guide focuses on the well-documented and commercially available 3-(bromomethyl) derivative.

Introduction

3-(Bromomethyl)-7-chloro-1-benzothiophene is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its benzothiophene core is a key structural motif in a variety of biologically active molecules. The presence of a reactive bromomethyl group and a chloro substituent makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and specialized organic materials.[1] This guide provides a detailed overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(Bromomethyl)-7-chloro-1-benzothiophene are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.



Identification and Structure

Property	Value	Source
IUPAC Name	3-(bromomethyl)-7-chloro-1- benzothiophene	PubChem
CAS Number	17512-61-7	[1][2][3][4]
Molecular Formula	C ₉ H ₆ BrClS	[1][2][3][4][5]
SMILES	C1=CC2=C(C(=C1)Cl)SC=C2 CBr	PubChem
InChI	InChI=1S/C9H6BrCIS/c10-4-6- 5-12-9-7(6)2-1-3-8(9)11/h1- 3,5H,4H2	PubChem

Physicochemical Data

Property	Value	Source
Molecular Weight	261.57 g/mol	[1][4][5]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	84-87 °C	[1]
Boiling Point	345.5 ± 27.0 °C at 760 mmHg	[2][3]
Density	1.7 ± 0.1 g/cm ³	[2][3]
Flash Point	162.8 ± 23.7 °C	[2][3]
Solubility	Chloroform (Slightly), Methanol (Slightly, Sonicated)	[6][7]

Experimental Protocols

The primary synthetic route to 3-(bromomethyl)-7-chloro-1-benzothiophene involves the bromination of 3-methyl-7-chloro-1-benzothiophene.

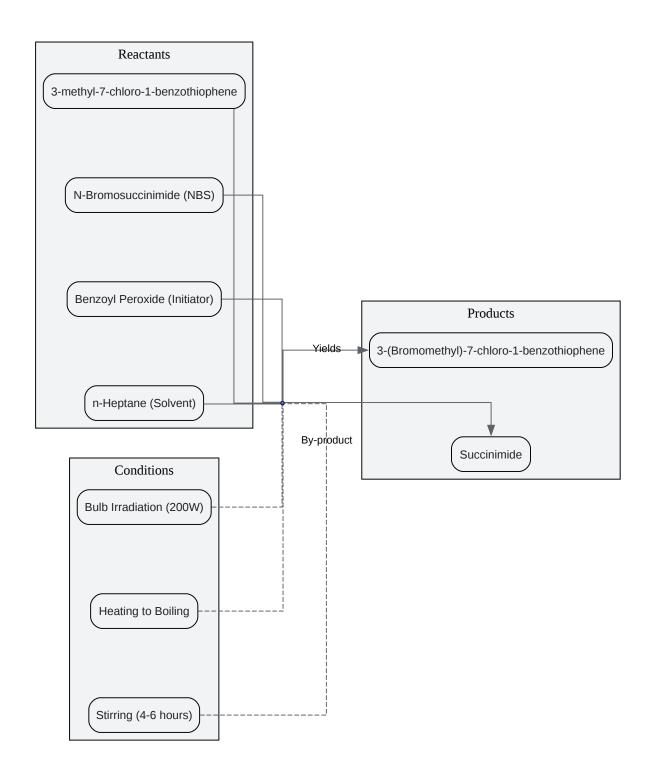


Synthesis via Bromination of 3-methyl-7-chloro-1-benzothiophene

A common method for the synthesis of 3-(bromomethyl)-7-chloro-1-benzothiophene is the free-radical bromination of 3-methyl-7-chloro-1-benzothiophene using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.[8][9] The use of linear alkanes like n-heptane as a solvent is favored over traditional solvents like carbon tetrachloride due to lower toxicity and reduced environmental impact.[8][9]

Reaction Scheme:





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Caption: Synthetic workflow for 3-(bromomethyl)-7-chloro-1-benzothiophene.



Detailed Methodology:[8][9]

- Charging the Reactor: In a reaction flask, add 230g of n-heptane and 29.3g of 3-methyl-7chloro-1-benzothiophene.
- Initiation: Begin stirring the mixture and provide irradiation with a 200W bulb. Add 1.76g of benzoyl peroxide to the flask.
- Heating: Heat the reaction mixture to its boiling point.
- Addition of Brominating Agent: Add 29.89g of N-bromosuccinimide in batches.
- Reaction: After the addition of NBS is complete, continue to stir the mixture under boiling conditions for 4 hours.
- Work-up: After the reaction, cool the mixture, filter it, and concentrate the filtrate until a precipitate forms. Allow it to stand for 3-5 hours.
- Isolation: Filter the mixture and wash the resulting filter cake with petroleum ether to isolate the final product.

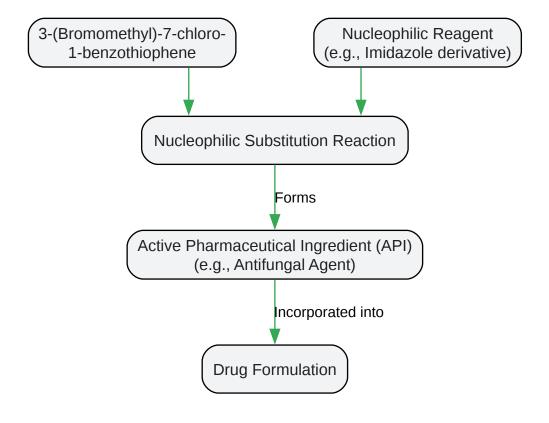
Applications in Drug Development and Research

3-(Bromomethyl)-7-chloro-1-benzothiophene is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its utility stems from the ability of the bromomethyl group to undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of more complex molecular architectures.

One notable application is as an intermediate in the preparation of imidazole-based antifungal agents.[3][6][7] The benzothiophene moiety is a known pharmacophore, and modifications at the 3-position can lead to compounds with potent biological activity.

The following diagram illustrates the logical relationship of this compound as a building block in pharmaceutical synthesis.





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Caption: Role as an intermediate in pharmaceutical synthesis.

Safety and Handling

Appropriate safety precautions should be taken when handling 3-(bromomethyl)-7-chloro-1-benzothiophene. It is recommended to handle the compound in a well-ventilated area, using personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Storage: Store in a cool, dry place, typically at 2-8°C, away from incompatible materials.[1][6][7]

Conclusion

3-(Bromomethyl)-7-chloro-1-benzothiophene is a valuable and reactive intermediate in organic synthesis. Its well-defined chemical properties and established synthetic protocols make it an important building block for the discovery and development of new therapeutic agents and advanced materials. While distinct from its isomer, **3-bromo-7-chloro-1-benzothiophene**, its utility in the fields of medicinal chemistry and materials science is well-documented and



significant. Researchers utilizing this compound can leverage its reactivity to create diverse libraries of novel molecules for further investigation.

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